molecular formula C13H16N2 B13595058 1-methyl-2-(pyrrolidin-3-yl)-1H-indole

1-methyl-2-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B13595058
M. Wt: 200.28 g/mol
InChI Key: KKHGCBKBRXVBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-(pyrrolidin-3-yl)-1H-indole is a compound that features a pyrrolidine ring fused to an indole structure

Preparation Methods

The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency .

Chemical Reactions Analysis

1-methyl-2-(pyrrolidin-3-yl)-1H-indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antibacterial activities . Additionally, it is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to certain proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-methyl-2-(pyrrolidin-3-yl)-1H-indole can be compared with other similar compounds, such as pyrrolidine derivatives and indole derivatives. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For instance, pyrrolidine derivatives are known for their versatility in drug discovery, while indole derivatives are widely studied for their diverse pharmacological activities .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-2-pyrrolidin-3-ylindole

InChI

InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)8-13(15)11-6-7-14-9-11/h2-5,8,11,14H,6-7,9H2,1H3

InChI Key

KKHGCBKBRXVBCN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CCNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.